molecular formula C18H17Cl2NO4 B4635514 Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate CAS No. 5368-02-5

Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate

Cat. No.: B4635514
CAS No.: 5368-02-5
M. Wt: 382.2 g/mol
InChI Key: JHECYDZWEHWATR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is a chemical compound with the molecular formula C18H17Cl2NO4. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a butanoylamino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate typically involves the reaction of 2,4-dichlorophenoxybutanoic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate include:

  • Methyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
  • Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a variety of reactions and interact with different molecular targets, making it valuable in diverse scientific research applications.

Properties

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-24-18(23)13-5-2-3-6-15(13)21-17(22)7-4-10-25-16-9-8-12(19)11-14(16)20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHECYDZWEHWATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365657
Record name methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-02-5
Record name methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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